N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide
Description
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide is a synthetic sulfonamide derivative featuring a fluorinated aromatic moiety, an imidazolidinone ring, and a propane sulfonamide chain. Its structure combines elements critical for biological activity: the 3-fluorophenyl group enhances lipophilicity and target binding, the imidazolidinone ring contributes to conformational rigidity, and the sulfonamide group enables hydrogen bonding with enzymatic targets.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-2-8-23(21,22)18-11-14(19-7-6-17-15(19)20)10-12-4-3-5-13(16)9-12/h3-5,9,14,18H,2,6-8,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCIAMTOGLMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Imidazolidinone Ring: This involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Attachment of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Key Differences: Core Structure: DDU86439 contains an indazole-acetamide scaffold instead of the imidazolidinone-sulfonamide system. Substituents: A dimethylamino propyl group replaces the propane sulfonamide chain.
- Pharmacological Activity: Inhibits Trypanosoma brucei TRYS with an EC50 of 6.9 ± 0.2 µM, demonstrating efficacy in parasitic growth inhibition .
Perfluorinated Sulfonamides (e.g., [68555-78-2], [50598-28-2])
- Key Differences :
Chromen-Pyrazolo Pyrimidin Sulfonamides (e.g., Example 57 in )
- Key Differences: Core Structure: A chromen-4-one and pyrazolo[3,4-d]pyrimidine system replaces the imidazolidinone. Substituents: Cyclopropyl or isopropyl groups are attached to the sulfonamide nitrogen.
- Physical Properties : Higher molecular weight (~617 g/mol) and melting point (211–214°C) compared to the target compound’s likely profile .
AZD1152 (Quinazoline-Based Inhibitor)
- Key Differences: Core Structure: A quinazoline-phosphate backbone instead of sulfonamide-imidazolidinone. Target: Designed as a polo-like kinase inhibitor for oncology applications .
Pharmacological and Physicochemical Comparison
Mechanistic and Target Specificity Insights
- Target Compound vs. However, the absence of an indazole moiety could reduce trypanosomal TRYS inhibition efficacy .
- Target Compound vs. Perfluorinated Sulfonamides : The lack of extensive fluorination suggests a narrower biological role, possibly avoiding the environmental persistence issues associated with perfluorinated compounds .
- Target Compound vs. Chromen-Pyrazolo Pyrimidin Derivatives: The simpler imidazolidinone core may offer synthetic accessibility but lower kinase selectivity compared to complex heterocyclic systems .
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide (CAS Number: 1421496-63-0) is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 355.4 g/mol. The structure includes a fluorophenyl group, an oxoimidazolidinyl moiety, and a sulfonamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1421496-63-0 |
| Molecular Formula | C₁₈H₂₂FN₃O₂ |
| Molecular Weight | 355.4 g/mol |
| Functional Groups | Fluorophenyl, Imidazolidinone, Sulfonamide |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that the compound may exert effects on various pathways:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Binding : The fluorophenyl moiety may enhance binding affinity to certain receptors, modulating their activity and influencing cellular responses.
Research Findings
- In Vitro Studies : Initial in vitro studies have demonstrated that the compound exhibits selective inhibition of certain enzymes related to inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators.
- Cellular Assays : Cellular assays indicate that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis through caspase activation pathways .
- Animal Models : In vivo studies using animal models have shown promising results in reducing symptoms associated with inflammatory diseases, such as arthritis and colitis. The compound demonstrated a significant reduction in inflammatory markers compared to control groups .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving mice with induced arthritis revealed that administration of the compound resulted in diminished joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .
- Case Study 2 : Research on cancer cell lines showed that treatment with this compound led to a notable decrease in tumor growth rates and improved survival rates in treated groups compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
